1-Fluorenecarboxylic Acid
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Overview
Description
Preparation Methods
1-Fluorenecarboxylic Acid can be synthesized through several methods. One common synthetic route involves the oxidation of fluorene using potassium permanganate in an alkaline medium . The reaction conditions typically include heating the mixture to facilitate the oxidation process. Industrial production methods may vary, but they often involve similar oxidation reactions with optimized conditions for large-scale production .
Chemical Reactions Analysis
1-Fluorenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form fluorenone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. Major products formed from these reactions include fluorenone, fluorenol, and nitrofluorene derivatives .
Scientific Research Applications
1-Fluorenecarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluorenecarboxylic Acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with other molecules, influencing their reactivity and stability . Additionally, the aromatic ring structure allows for π-π interactions, which play a role in its chemical behavior .
Comparison with Similar Compounds
1-Fluorenecarboxylic Acid can be compared with other similar compounds, such as:
Fluorene-9-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
9-Oxofluorene-4-carboxylic acid: Contains an additional ketone group, which alters its reactivity and applications.
Fluorenone: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and reactivity.
Properties
CAS No. |
1598-36-7 |
---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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